3-Hydroxypropyl 4-methylbenzenesulfonate

Descripción general

Descripción

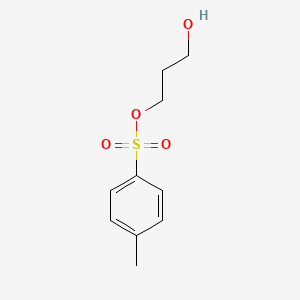

3-Hydroxypropyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C10H14O4S and its molecular weight is 230.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Hydroxypropyl 4-methylbenzenesulfonate has the molecular formula . It features a hydroxyl group, a propyl chain, and a sulfonate group attached to a methyl-substituted aromatic ring. These structural components contribute to its reactivity and potential applications in different fields.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, bifunctional inhibitors targeting MEK1 and PI3K pathways have shown promise in inhibiting tumor growth in various cancer cell lines, such as A549 and D54. In vitro studies demonstrated that these compounds effectively reduced phosphorylation of key signaling proteins involved in cancer progression .

Antimicrobial Activity

The sulfonate group in this compound is known to enhance antimicrobial properties. Research has focused on its efficacy against various pathogens, including bacteria and fungi. Compounds with similar structures have been synthesized and tested for their ability to inhibit bacterial growth, showing potential as new antimicrobial agents .

Pesticidal Properties

The compound has been explored for its potential use as an agricultural pesticide. Research indicates that derivatives of sulfonates can exhibit nematicidal, insecticidal, and fungicidal activities. Specifically, formulations containing sulfonate derivatives have been effective against nematodes and other agricultural pests .

| Pest Type | Activity | Application Rate (kg/ha) | Reference |

|---|---|---|---|

| Nematodes | Nematicidal | 0.1 - 6 | |

| Insects | Insecticidal | 0.01 - 10 |

Formulation Development

The formulation of this compound into various delivery systems (e.g., granules, emulsions) has been investigated to enhance its effectiveness in field applications. Such formulations allow for controlled release and targeted application, improving pest control efficiency while minimizing environmental impact .

Case Study: In Vitro Efficacy Against Cancer

In a study evaluating the efficacy of various sulfonate compounds against cancer cell lines, this compound was identified as a potent inhibitor of cell proliferation in A549 cells. The study utilized Western blot analysis to assess the impact on signaling pathways critical for tumor growth .

Case Study: Agricultural Field Trials

Field trials conducted to assess the effectiveness of sulfonate-based pesticides revealed that formulations containing this compound significantly reduced nematode populations in treated crops compared to untreated controls. The results highlighted its potential as a sustainable pest management solution in agriculture .

Propiedades

Fórmula molecular |

C10H14O4S |

|---|---|

Peso molecular |

230.28 g/mol |

Nombre IUPAC |

3-hydroxypropyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6,11H,2,7-8H2,1H3 |

Clave InChI |

GMWFPSPTDMITFZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OCCCO |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.